molecular formula C19H19N3O3 B564450 Zolpidem-d6 6-Carboxylic Acid CAS No. 1190014-62-0

Zolpidem-d6 6-Carboxylic Acid

Cat. No.: B564450
CAS No.: 1190014-62-0
M. Wt: 343.416
InChI Key: RFUGIBAONXDHRM-XERRXZQWSA-N
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Description

Zolpidem-d6 6-Carboxylic Acid is a deuterated analog of Zolpidem, a widely used sedative-hypnotic medication primarily prescribed for the short-term treatment of insomnia. The compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the molecule. This modification is often employed in pharmacokinetic studies to trace the metabolic pathways of the parent compound, Zolpidem .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zolpidem-d6 6-Carboxylic Acid typically involves the deuteration of Zolpidem through a series of chemical reactions. One common method includes the cyclization reaction between a 2-aminopyridine and a suitable α-bromoacetophenone. The reaction conditions often involve refluxing in ethanol, followed by further reactions with various reagents such as copper and toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Zolpidem-d6 6-Carboxylic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites that are structurally similar to the parent compound but with different functional groups, such as hydroxyl or halogen groups .

Scientific Research Applications

Zolpidem-d6 6-Carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Zolpidem-d6 6-Carboxylic Acid is similar to that of Zolpidem. It acts as a selective agonist at the benzodiazepine-1 (BZ1) receptor, a subtype of the gamma-aminobutyric acid (GABA) receptor. By enhancing the activity of GABA, an inhibitory neurotransmitter, the compound induces sedative and hypnotic effects. This action leads to increased chloride conductance, neuronal hyperpolarization, and decreased neuronal excitability .

Comparison with Similar Compounds

Uniqueness: Zolpidem-d6 6-Carboxylic Acid is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This deuteration helps in tracing the metabolic pathways and understanding the distribution and excretion of the compound in biological systems .

Properties

IUPAC Name

3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-4-6-13(7-5-12)18-15(10-17(23)21(2)3)22-11-14(19(24)25)8-9-16(22)20-18/h4-9,11H,10H2,1-3H3,(H,24,25)/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUGIBAONXDHRM-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)O)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C(=O)O)C3=CC=C(C=C3)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676198
Record name 3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190014-62-0
Record name 3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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